molecular formula C10H9BrO2 B8492027 7-Bromo-2-methylchroman-4-one

7-Bromo-2-methylchroman-4-one

Cat. No.: B8492027
M. Wt: 241.08 g/mol
InChI Key: QDLQGSOICCBPLW-UHFFFAOYSA-N
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Description

7-Bromo-2-methylchroman-4-one is a bicyclic organic compound belonging to the chroman-4-one family, characterized by a ketone group at position 4 of the chroman backbone. The structure includes a bromine atom at position 7 and a methyl group at position 2 (Figure 1).

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-3,5-6H,4H2,1H3

InChI Key

QDLQGSOICCBPLW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key structural features :

  • Position 7 : Bromine substitution enhances electrophilicity and influences binding affinity in biological systems.
  • Position 2 : Methyl group contributes to steric effects and modulates solubility.
  • Position 4 : Ketone group enables reactivity in nucleophilic addition and condensation reactions.

Structural and Substitutional Variations

Below is a comparative analysis of 7-Bromo-2-methylchroman-4-one with structurally related chroman-4-one derivatives:

Compound Substituents Molecular Formula CAS Number Key References
This compound Br (C7), CH₃ (C2) C₁₀H₉BrO₂ 130200-01-0
7-Bromo-6-fluorochroman-4-one Br (C7), F (C6) C₉H₆BrFO₂ 27407-12-1
7-Bromo-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one Br (C7), OH (C3), 4-MeO-phenyl (C2) C₁₆H₁₁BrIO₄ N/A
7-Bromo-4-chromanone Br (C7) C₉H₇BrO₂ N/A
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one Br (C6), OH (C7), CH₂OH (C4) C₁₀H₇BrO₄ N/A

Physicochemical Properties

Melting Points and Stability
  • 7-Bromo-6-fluorochroman-4-one : Exhibits a purity of 95% and is commercially available in milligram to gram quantities, indicating moderate stability.
  • 7-Bromo-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (3l) : Melts at 201–202°C, lower than its chlorophenyl analog (3k, mp 282–283°C), highlighting the role of electron-donating groups (e.g., -OCH₃) in reducing lattice stability.
Spectroscopic Data
  • NMR Shifts: In 3l (7-Bromo-3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one), the methoxy group resonates at δ 3.40 ppm (¹H-NMR), while the aromatic protons show upfield shifts due to electron-donating effects. Methyl groups in 2-methyl-substituted chromanones (e.g., this compound) are expected to appear near δ 2.1–2.5 ppm (¹H-NMR), distinct from bulkier substituents like phenyl rings.
  • IR Spectroscopy: Ketone stretches (C=O) in chroman-4-ones typically occur at 1650–1720 cm⁻¹.

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